molecular formula C11H13F B1323608 4-(2-Fluorophenyl)-2-methyl-1-butene CAS No. 731772-98-8

4-(2-Fluorophenyl)-2-methyl-1-butene

Cat. No.: B1323608
CAS No.: 731772-98-8
M. Wt: 164.22 g/mol
InChI Key: PPOOEZMMCWYWPA-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methyl-1-butene is an organofluorine compound characterized by a fluorophenyl group attached to a branched aliphatic chain. The presence of the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, stability, and intermolecular interactions. This compound belongs to a broader class of substituted 2-methyl-1-butenes, which are studied for their applications in medicinal chemistry, polymer science, and organic synthesis. The fluorine atom enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical intermediates or bioactive molecules .

Properties

IUPAC Name

1-fluoro-2-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOOEZMMCWYWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641167
Record name 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-98-8
Record name 1-Fluoro-2-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-2-methyl-1-butene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under mild conditions, making it suitable for the synthesis of various substituted alkenes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-2-methyl-1-butene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-Fluorophenyl)-2-methyl-1-butanol or 4-(2-Fluorophenyl)-2-methyl-1-butanone.

    Reduction: Formation of 4-(2-Fluorophenyl)-2-methylbutane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity to these targets, leading to more potent biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4-(2-Fluorophenyl)-2-methyl-1-butene differ in substituents on the phenyl ring or aliphatic chain. Below is a systematic comparison based on physicochemical properties, reactivity, and reported applications:

Substituent Effects on Physical Properties

Compound Name Substituent (R) Boiling Point (°C) Density (g/cm³) Key Structural Features Reference
This compound 2-Fluorophenyl Data not reported Data not reported Fluorine at ortho position; branched chain [Inferred]
4-(2-Bromophenyl)-2-methyl-1-butene 2-Bromophenyl 253.7 ± 9.0 1.215 Bromine (larger halogen) increases density
4-(4-Carbethoxyphenyl)-2-methyl-1-butene 4-Carbethoxyphenyl 304.7 ± 21.0 0.987 Electron-withdrawing ester group; linear chain
4-(4-Methoxyphenyl)-2-methyl-1-butene 4-Methoxyphenyl 246.1 ± 9.0 0.924 Methoxy group enhances solubility
4-(1-Ethoxyethoxy)-2-methyl-1-butene 1-Ethoxyethoxy Data not reported Data not reported Ether functionality; oil-like consistency
  • Key Observations :
    • Halogen substituents (F, Br) increase density compared to oxygen-containing groups (methoxy, ethoxy). Bromine’s larger atomic radius contributes to higher density (1.215 g/cm³ vs. ~0.92–0.99 g/cm³ for oxygenated analogs) .
    • Electron-withdrawing groups (e.g., carbethoxy) elevate boiling points due to stronger dipole interactions (304.7°C vs. 246.1°C for methoxy analog) .

Stability and Reactivity

  • Fluorinated Analogs: Fluorine’s electronegativity stabilizes the phenyl ring against electrophilic substitution but may reduce stability in acidic environments. For example, fluorophenyl oxazolidinone derivatives (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting sensitivity to acidic hydrolysis .
  • Oxygenated Analogs : Methoxy and ethoxy groups improve solubility in polar solvents (e.g., chloroform, ethyl acetate) but may reduce thermal stability .

Critical Analysis of Data Limitations

  • Gaps in Target Compound Data : Physical properties (e.g., melting/boiling points) and spectroscopic data (NMR, HRMS) for this compound are absent in the provided evidence, limiting direct comparisons.
  • Structural Diversity : Analogs vary in substituent position (e.g., ortho vs. para), complicating extrapolation of trends.

Biological Activity

4-(2-Fluorophenyl)-2-methyl-1-butene is a synthetic organic compound notable for its potential biological activities. The presence of the fluorine atom in its structure enhances its binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₁₁H₁₄F
  • Molecular Weight : 178.23 g/mol
  • Structure : The compound features a butene backbone with a fluorophenyl group, which contributes to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The fluorine atom enhances the compound's ability to form strong hydrogen bonds and interact with active sites on enzymes, potentially leading to the modulation of enzymatic activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : It might interact with various receptors, influencing signal transduction and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of survival signaling pathways.
  • Anti-inflammatory Effects : It has been investigated for its potential to reduce inflammation in various models.
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Case Studies

  • Anticancer Activity :
    • A study explored the effects of this compound on colorectal cancer cell lines. Results showed significant inhibition of cell growth at concentrations below 100 µM, with mechanisms involving caspase activation and DNA fragmentation analysis indicating apoptotic pathways were engaged .
  • Inflammation Modulation :
    • In a model of acute inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, displaying notable inhibitory effects, which warrants further investigation into its mechanisms and potential therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:

Compound NameStructure CharacteristicsBiological Activity
This compoundFluorophenyl group with buteneAnticancer, anti-inflammatory
4-(4-Fluorophenyl)-2-methyl-1-buteneSimilar fluorinated structureAntimicrobial potential
Indole DerivativesAromatic structuresDiverse biological activities including anticancer

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